AFT-I toxin
Description
AFT-I toxin is a peptide toxin isolated from the sea urchin Anthopleura fuscoviridis. It consists of 47 amino acid residues and is stabilized by three disulfide bridges, contributing to its structural rigidity and functional stability . The toxin exhibits high homology to neurotoxic peptides from other marine organisms, including Anemonia sulcata Toxins I and II, as well as Anthopleurins A and B from Anthopleura xanthogrammica . Its primary mechanism of action is hypothesized to involve ion channel modulation, though specific targets remain under investigation.
Properties
CAS No. |
109020-92-0 |
|---|---|
Molecular Formula |
C11H14O3S |
Synonyms |
AFT-I toxin |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Profile of AFT-I Toxin
Molecular characteristics
-
Formula : C₁₇H₁₈O₆
-
Molecular weight : 314.33 g/mol
-
Structural features : Bicyclic furanocoumarin system with reactive epoxide groups
Physical properties
Electrophilic DNA Adduction
The primary toxicological reaction involves covalent binding to nucleic acids:
Reaction pathway :
-
Metabolic activation : Hepatic CYP450 enzymes oxidize AFT-I to 8,9-epoxide (AFT-I-exo-epoxide)
-
DNA attack : Epoxide reacts with N7-guanine via SN2 mechanism
-
Adduct formation : Stable AFT-I-N7-guanine complex disrupts DNA helix
Key mutation :
-
Causes G→T transversions in codon 249 of TP53 tumor suppressor gene
-
Mutation frequency correlates with adduct concentration (R²=0.89 in hepatic cells)
Protein Binding Reactions
AFT-I exhibits non-enzymatic conjugation with cellular proteins:
| Target Protein | Binding Site | Consequence |
|---|---|---|
| Serum albumin | Lysine ε-amino | Biomarker for exposure |
| CYP450 enzymes | Active site cysteine | Auto-inactivation |
| Tubulin | Sulfhydryl groups | Mitotic disruption |
Kinetic parameters :
Detoxification Pathways
Primary elimination mechanisms :
3.1 Glutathione Conjugation
3.2 Hydrolytic Detoxification
-
Epoxide hydrolase converts reactive epoxide to dihydrodiol:
Stability Under Environmental Conditions
Degradation pathways :
| Condition | Reaction | Half-life |
|---|---|---|
| UV light (300 nm) | Photolytic ring cleavage | 4.2 hours |
| pH 9.5 | Lactone hydrolysis | 12 minutes |
| 100°C (dry) | Thermal decomposition | 8.3 minutes |
Food processing impacts :
-
Ammoniation reduces toxicity by 98% through irreversible lactone opening
-
Nixtamalization (alkaline cooking) decreases AFT-I levels by 87%
Analytical Detection Methods
Chromatographic techniques :
| Method | LOD (AFT-I) | Recovery Rate | Matrix Applicability |
|---|---|---|---|
| HPLC-FLD | 0.08 μg/kg | 92-105% | Grains, nuts |
| UPLC-MS/MS (MRM) | 0.002 μg/kg | 85-97% | Biological fluids |
| TLC (silica gel) | 1.5 μg/kg | 78-89% | Field screening |
Immunochemical methods :
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related toxins:
Table 1: Structural and Functional Comparison of AFT-I with Similar Toxins
Key Findings from Comparative Studies
Structural Homology and Divergence :
- AFT-I shares ~65–70% sequence homology with Anemonia sulcata Toxins I and II, suggesting evolutionary conservation of neurotoxic functions . However, subtle differences in disulfide bridge arrangements (e.g., Cys-Cys pairings) may alter target specificity or binding affinity.
- Anthopleurin A, despite its structural similarity to AFT-I, exhibits cardiotoxic effects in vertebrates, whereas AFT-I’s primary activity remains unconfirmed but is hypothesized to target neuronal ion channels .
Mechanistic Differences: Unlike botulinum toxin A, which acts presynaptically to block acetylcholine release, AFT-I and its homologs (e.g., Anemonia sulcata toxins) likely interact directly with ion channels, similar to μ-conotoxins from cone snails. However, μ-conotoxins are shorter peptides (16–22 AA) and target specific sodium channel subtypes .
Ecological and Functional Adaptations: Toxins from Anthopleura species (e.g., AFT-I, Anthopleurin A/B) are thought to play roles in prey immobilization or predator deterrence. In contrast, botulinum toxin and μ-conotoxins are optimized for rapid paralysis in competitive marine environments.
Analytical Challenges: The detection and differentiation of AFT-I from homologous toxins require advanced mass spectrometry and sequencing techniques, as highlighted in forensic toxicology workflows . Cross-reactivity in immunoassays remains a concern due to shared epitopes among related peptides .
Q & A
Q. What established methodologies are recommended for detecting AFT-I toxin in complex biological matrices?
High-performance liquid chromatography (HPLC) with fluorescence detection and enzyme-linked immunosorbent assays (ELISA) are widely used. Protocols should include sample cleanup steps (e.g., immunoaffinity columns for HPLC) and validation via spiked recovery experiments (85–110% recovery rates) to minimize matrix interference . For novel matrices, cross-validation with mass spectrometry (LC-MS/MS) is advised to confirm specificity .
Q. What experimental designs are standard for assessing acute vs. chronic AFT-I exposure in rodent models?
Acute studies typically involve single-dose exposure (e.g., 0.1–5 mg/kg body weight) with endpoints measured within 24–72 hours (e.g., liver enzyme assays, histopathology). Chronic studies require prolonged dosing (e.g., 12–24 weeks at 0.01–0.1 mg/kg) and longitudinal monitoring of biomarkers (e.g., serum aflatoxin-albumin adducts). Include control groups fed toxin-free diets and randomize housing to mitigate confounding variables .
Q. How should researchers address variability in AFT-I toxicity data across cell lines?
Standardize cell culture conditions (e.g., passage number, media composition) and validate toxin purity via certified reference materials. Use multiple cell lines (e.g., HepG2 for hepatotoxicity, Caco-2 for intestinal models) to assess tissue-specific effects. Report viability assays (e.g., MTT, ATP luminescence) with triplicate technical replicates and normalized to vehicle controls .
Advanced Research Questions
Q. What strategies resolve contradictions in reported molecular targets of AFT-I (e.g., CYP3A4 vs. GST-mediated detoxification)?
Employ orthogonal assays:
- Kinetic studies : Measure enzyme inhibition/activation via fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4).
- Gene silencing : Use siRNA knockdown to confirm pathway dependency.
- Cross-species comparisons : Evaluate conserved mechanisms in humanized mouse models . Statistical reanalysis (e.g., meta-regression) of published IC50 values can identify methodological confounders like solvent effects .
Q. How can researchers optimize detection limits for AFT-I in low-abundance samples (e.g., human plasma)?
Pre-concentration techniques (e.g., solid-phase extraction with C18 cartridges) coupled with ultra-sensitive detectors (e.g., HPLC-MS/MS with electrospray ionization) achieve limits of detection (LOD) ≤0.1 pg/mL. Validate with internal standards (e.g., isotopically labeled AFT-I) and participate in inter-laboratory proficiency testing .
Q. What computational approaches integrate multi-omics data to elucidate AFT-I’s mechanisms?
Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and epigenetics (methylation arrays) via pathway enrichment tools (e.g., KEGG, Reactome). Use machine learning (e.g., random forest) to prioritize biomarkers (e.g., miR-34a for hepatocarcinogenesis) and validate with CRISPR/Cas9 knockout models .
Methodological and Reporting Guidelines
Q. How should statistical analyses be structured for AFT-I dose-response studies?
Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Report confidence intervals and assess goodness-of-fit (R² ≥0.90). For longitudinal data, use mixed-effects models to account for individual variability. Open-source tools like R (drc package) or GraphPad Prism are recommended .
Q. What are best practices for presenting AFT-I research in compliance with journal standards?
- Tables : Include raw data (mean ± SD), statistical tests, and p-values. Use horizontal lines only and align decimals vertically .
- Figures : Label axes with SI units (e.g., nM, μg/kg). For microscopy, add scale bars and specify staining protocols .
- Supplementary Materials : Deposit large datasets (e.g., RNA-seq) in public repositories (e.g., NCBI GEO) with persistent identifiers .
Q. How to design studies investigating AFT-I’s interaction with co-contaminants (e.g., fumonisins)?
Use factorial designs (e.g., 2×2 matrix: AFT-I ± fumonisin B1) to test additive/synergistic effects. Measure combined toxicity via Bliss Independence or Isobolographic analysis. Include physiologically relevant ratios based on contamination surveys .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in AFT-I biomarker studies?
Adhere to MIAME (Microarray) or MIAPE (Proteomics) guidelines. Share protocols on platforms like protocols.io and use blinded analysis for histopathology scoring. Report reagent lot numbers and equipment calibration dates .
Q. How to address discrepancies between in vitro and in vivo AFT-I toxicity data?
Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile dose metrics. Validate in vitro findings using 3D organoids or microfluidic liver-chips that mimic in vivo metabolism .
Q. What ethical frameworks govern AFT-I research involving human biospecimens?
Obtain informed consent for biorepository storage and specify data-sharing plans in IRB protocols. De-identify samples and comply with GDPR or HIPAA for international collaborations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
